molecular formula C14H15FN6 B11056136 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)-4H-1,2,4-triazol-4-amine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B11056136
M. Wt: 286.31 g/mol
InChI Key: NUTDZPZDANADLG-UHFFFAOYSA-N
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Description

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-(4-FLUOROBENZYL)AMINE is a complex organic compound that features a pyrazole and triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-(4-FLUOROBENZYL)AMINE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the triazole ring. The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole-4-amine, which is then reacted with appropriate reagents to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-(4-FLUOROBENZYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-(4-FLUOROBENZYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-(4-FLUOROBENZYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-(4-FLUOROBENZYL)AMINE is unique due to its combination of pyrazole and triazole rings, along with the 4-fluorobenzylamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C14H15FN6

Molecular Weight

286.31 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H15FN6/c1-10-7-11(2)21(19-10)14-18-16-9-20(14)17-8-12-3-5-13(15)6-4-12/h3-7,9,17H,8H2,1-2H3

InChI Key

NUTDZPZDANADLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=CN2NCC3=CC=C(C=C3)F)C

Origin of Product

United States

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